molecular formula C11H12O3 B2712447 4-Methyl-4-chromanecarboxylic acid CAS No. 113967-26-3

4-Methyl-4-chromanecarboxylic acid

Cat. No. B2712447
CAS RN: 113967-26-3
M. Wt: 192.214
InChI Key: KHAVLDCFXFKBLD-UHFFFAOYSA-N
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Description

4-Methyl-4-chromanecarboxylic acid (MCCA) is a compound with the chemical formula C11H10O3. It is also known as 4-(Carboxymethyl)-4-chromanecarboxylic acid with a molecular formula of C12H12O5 .


Synthesis Analysis

The synthesis of 4-Methyl-4-chromanecarboxylic acid or similar compounds often involves complex organic reactions. For instance, a synthesis method of 4-methylcatechol involves a one-step demethylation with 2-methoxyl-4-methylphenol serving as a raw material . Another synthetic approach involves the use of chromone-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 4-Methyl-4-chromanecarboxylic acid consists of a chromane ring with a carboxylic acid (COOH) group and a methyl group (CH3) attached to the same carbon .


Physical And Chemical Properties Analysis

4-Methyl-4-chromanecarboxylic acid has a molecular weight of 192.214. The physical and chemical properties of carboxylic acids, in general, are influenced by the presence of the carboxyl functional group .

Scientific Research Applications

Bioengineering Applications

Metabolic Engineering for Chemical Production

The metabolic engineering of Escherichia coli has demonstrated the organism's capability to produce commodity chemicals like 1,4-butanediol directly from renewable carbohydrate feedstocks. This innovative approach, guided by genome-scale metabolic models, showcases the potential of 4-Methyl-4-chromanecarboxylic acid derivatives in enhancing biochemical pathways for the production of non-natural chemicals from biomass-derived sugar streams (Yim et al., 2011).

Materials Science and Chemistry

Synthesis and Antioxidant Activity

A study on the synthesis of selected 4-methylcoumarins, which include derivatives of 4-Methyl-4-chromanecarboxylic acid, highlights their significant radical-scavenging and antioxidant activities. These findings suggest potential applications in food preservation and therapeutic roles due to their valuable biological activities (Ćavar et al., 2009).

Advanced Functional Applications in NLO Materials

The study of unsymmetrical acyl thiourea derivatives of 4-Methyl-4-chromanecarboxylic acid and their synthesis provides insight into their potential applications in nonlinear optical (NLO) materials. These compounds exhibit significant NLO properties, suggesting their use in the development of new materials for technological applications (Ashfaq et al., 2021).

Organic Synthesis and Catalysis

Palladium-Catalyzed Functionalization

Research into the palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, including derivatives of 4-Methyl-4-chromanecarboxylic acid, showcases innovative methodologies in the field of organic synthesis. These processes facilitate the development of new synthetic routes for the functionalization of complex molecules (Giri et al., 2007).

Chemical Synthesis and Bioactivity

The synthesis and bioactivity studies of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, including 4-Methyl-4-chromanecarboxylic acid, reveal their significant herbicidal and fungicidal activities. These findings highlight the compound's potential in agricultural applications (Danish et al., 2019).

properties

IUPAC Name

4-methyl-2,3-dihydrochromene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(10(12)13)6-7-14-9-5-3-2-4-8(9)11/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAVLDCFXFKBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-4-chromanecarboxylic acid

CAS RN

113967-26-3
Record name 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
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